molecular formula C13H15NO4 B12919671 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one CAS No. 62869-54-9

1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one

Cat. No.: B12919671
CAS No.: 62869-54-9
M. Wt: 249.26 g/mol
InChI Key: HZNJYERDGIERQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one" is a heterocyclic organic molecule featuring a pyrrolidin-3-one core substituted with a 1,3-benzodioxol moiety modified by a hydroxymethyl group.

Properties

CAS No.

62869-54-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-[[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methyl]pyrrolidin-3-one

InChI

InChI=1S/C13H15NO4/c15-7-10-4-13-12(17-8-18-13)3-9(10)5-14-2-1-11(16)6-14/h3-4,15H,1-2,5-8H2

InChI Key

HZNJYERDGIERQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)CC2=CC3=C(C=C2CO)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzo[d][1,3]dioxole ring using formaldehyde and a base.

    Formation of the pyrrolidinone ring: The final step involves the reaction of the hydroxymethylated benzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with three classes of analogs based on shared structural motifs:

Benzodioxol-Containing Derivatives

Compounds like 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine () share the benzodioxol group but differ in their substituents. Benzodioxol derivatives are often associated with CNS activity, such as MAO inhibition or receptor modulation, but the ketone in the pyrrolidinone ring may shift the pharmacological profile toward metabolic or enzymatic targets .

Pyrrolidinone Derivatives

Example: (5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () contains a pyrrolidinone core with a hydroxyl and pyridinyl substituent. Unlike the target compound, this analog’s pyridine ring introduces aromaticity and basicity, which could influence binding to nicotinic acetylcholine receptors. The absence of a hydroxymethyl group in this analog suggests the target compound may exhibit distinct metabolic stability or hydrogen-bonding interactions .

Pyrazolo-Pyridinone Systems

Compounds like 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]-pyridin-6-one () feature fused heterocycles with nitrile and carbonyl groups. While structurally distinct, their synthesis in ionic liquids (e.g., [bmim][BF4]) highlights methodologies that could be adapted for the target compound’s preparation.

Structural and Functional Comparison Table

Feature Target Compound 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
Core Structure Pyrrolidin-3-one + benzodioxol Benzodioxol + alkylamine Pyrrolidin-2-one + pyridine
Key Substituents Hydroxymethyl, benzodioxol-methyl Methylamine Hydroxyl, pyridinyl
Hydrophilicity Moderate (hydroxymethyl enhances polarity) Low (alkyl chain dominates) Moderate (hydroxyl and pyridine)
Potential Bioactivity Metabolic/CNS targets (inferred) MAO inhibition (typical of benzodioxol amines) Nicotinic receptor interaction (pyridine moiety)
Synthetic Method Not reported in evidence Likely amine alkylation Multi-step condensation (e.g., ’s ionic liquid route)

Biological Activity

1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

  • IUPAC Name : 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one
  • Chemical Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of:

  • Antioxidant Activity : The presence of the benzodioxole moiety is associated with antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of benzodioxoles have shown significant antimicrobial activity against various pathogens.
  • Antitumor Activity : Compounds containing benzodioxole structures have been investigated for their potential to inhibit cancer cell proliferation.

The biological activity of 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.
  • Modulation of Oxidative Stress : By scavenging free radicals, it may reduce oxidative damage to cells.
  • Interaction with Receptors : There is potential for this compound to interact with various receptors, influencing physiological responses.

Antioxidant and Antimicrobial Studies

A study focusing on the antioxidant properties of related benzodioxole compounds found that they effectively reduced reactive oxygen species (ROS) levels in vitro. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Antitumor Activity

Research on pyrazole derivatives, which share structural similarities with our compound, indicated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that compounds with similar functional groups exhibited enhanced anticancer activity when combined with conventional chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
AntimicrobialInhibitory effects on pathogens
AntitumorCytotoxicity in breast cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.